6-Chloro-1,2,4-benzotriazin-3-amine

Vue d'ensemble

Description

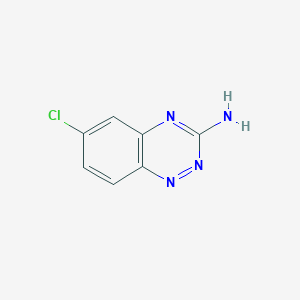

6-Chloro-1,2,4-benzotriazin-3-amine is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Chloro-1,2,4-benzotriazin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound this compound is characterized by the following chemical formula: C7H6ClN5. Its structure features a benzotriazine core which is known for various biological activities.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

-

Anticancer Activity :

- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation. It operates through pathways involving apoptosis and cell cycle arrest.

- Case Study : In vitro tests demonstrated that derivatives of benzotriazine compounds can significantly inhibit the proliferation of various cancer cell lines such as A431 and A549. Specifically, the compound was noted to activate apoptosis-related pathways (e.g., caspase activation) in these cancer cells .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Sigma Receptor Affinity : The compound's interaction with sigma receptors has been proposed as a mechanism for its analgesic and anti-inflammatory effects .

- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, which is crucial for its anticancer properties .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

Experimental Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimalarial Activity

Research indicates that compounds related to benzotriazines, including 6-chloro derivatives, exhibit promising antimalarial properties. A patent describes the synthesis of halogenated 3-amino-benzotriazine oxides that show potential therapeutic value against malaria. Specifically, compounds like 3-amino-5-chloro-benzotriazine-1,2,4-oxide have been noted for their effectiveness in treating this disease due to their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .

Pharmacological Properties

Benzotriazines are recognized as privileged structures in medicinal chemistry. For instance, 1,2,3-benzotriazin-4(3H)-ones are reported to have high affinity for serotonin receptors and potent anesthetic properties comparable to established drugs like lidocaine . The synthesis of these compounds can be achieved through effective one-pot reactions that simplify the process while yielding high-purity products suitable for biological testing.

Agricultural Applications

Herbicidal Activity

6-Chloro-1,2,4-benzotriazin-3-amine and its derivatives have been evaluated for their herbicidal properties. A study highlighted several triazine derivatives demonstrating significant activity against common weeds such as Veronica persica and Stellaria media. These findings suggest that benzotriazine compounds can be developed into effective herbicides for agricultural use .

Material Science

Synthesis of Functional Materials

Benzotriazines are also utilized in the synthesis of advanced materials. The one-pot diazotization and cyclization methods allow for the creation of benzothiatriazine derivatives that serve as catalysts in polymerization processes and as blowing agents for producing cellular rubber . This versatility makes them valuable in industrial applications beyond pharmaceuticals.

Case Studies and Research Findings

Propriétés

IUPAC Name |

6-chloro-1,2,4-benzotriazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-4-1-2-5-6(3-4)10-7(9)12-11-5/h1-3H,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNJSKWUNZWRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(N=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489177 | |

| Record name | 6-Chloro-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60882-75-9 | |

| Record name | 6-Chloro-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.